molecular formula C18H26N4O2 B2897242 tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 2415540-30-4

tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B2897242
CAS No.: 2415540-30-4
M. Wt: 330.432
InChI Key: NGIXMONEGYRUBX-UHFFFAOYSA-N
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Description

tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a cyclopenta[c]pyridazine ring fused with a hexahydropyrrolo[3,4-c]pyrrole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high-purity products.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents used in these reactions include sodium alkoxide, manganese triflate, and tert-butyl hydroperoxide. The major products formed from these reactions are typically high-purity cyclopenta[b]pyridine derivatives.

Scientific Research Applications

tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has a wide range of scientific research applications. Additionally, it is employed in the synthesis of biologically active compounds that exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure makes it a valuable tool in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

When compared to other similar compounds, tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique combination of cyclopenta[c]pyridazine and hexahydropyrrolo[3,4-c]pyrrole rings. Similar compounds include 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . These compounds share some structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-10-13-8-21(9-14(13)11-22)16-7-12-5-4-6-15(12)19-20-16/h7,13-14H,4-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIXMONEGYRUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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